CHROMOGRANIN A (124-143) (BOVINE)
Description
Historical Discovery and Nomenclature
The historical discovery of Chromogranin A (124-143) (Bovine) traces back to the foundational research conducted in the mid-1960s when chromogranin A was first identified as a major protein component exocytotically discharged from stimulated adrenal glands in parallel with co-stored catecholamines and adenosine triphosphate. Chromogranin A was the first identified representative of the granin family and derives its name from the location of its primary detection in adrenal medulla chromaffin vesicles containing catecholamines. The specific peptide fragment corresponding to positions 124-143 in the bovine chromogranin A sequence was subsequently isolated and characterized through systematic proteolytic cleavage studies using endoproteinase Lys-C on purified bovine chromaffin granules.
The nomenclature of this peptide fragment reflects both its structural origin and functional properties. The compound is systematically designated as CHROMOGRANIN A (124-143) (BOVINE), indicating its derivation from amino acid positions 124 through 143 of the bovine chromogranin A protein sequence. Alternative nomenclature includes chromostatin, chromostatin-20, and chromostatin bovine, reflecting its biological function as an inhibitor of chromaffin cell secretion. The Chemical Abstracts Service has assigned the registry number 133633-11-1 to this specific peptide fragment, providing a unique identifier for research and commercial applications.
The peptide's complete chemical name follows standard peptide nomenclature conventions: H-SER-ASP-GLU-ASP-SER-ASP-GLY-ASP-ARG-PRO-GLN-ALA-SER-PRO-GLY-LEU-GLY-PRO-GLY-PRO-OH, representing the full amino acid sequence from N-terminus to C-terminus. This systematic naming approach facilitates precise identification and synthesis of the compound for research purposes, while the functional name chromostatin emphasizes its primary biological role in regulating cellular secretory processes.
Chromogranin A as a Prohormone Precursor
Chromogranin A functions as a crucial prohormone precursor within the neuroendocrine system, giving rise to multiple biologically active peptides through specific proteolytic processing pathways. The 439-amino acid chromogranin A protein serves as the precursor to several functional peptides including vasostatin-1, vasostatin-2, pancreastatin, catestatin, and parastatin, which collectively modulate neuroendocrine function through autocrine and paracrine mechanisms. These peptides negatively regulate the neuroendocrine function of both the releasing cell and nearby cells, establishing a sophisticated regulatory network that maintains physiological homeostasis.
The prohormone concept was introduced when chromogranin A was identified as the source of the insulin release inhibitory polypeptide pancreastatin, demonstrating that granin proteins serve as precursors for biologically active molecules. Chromogranin A belongs to the granin family of neuroendocrine secretory proteins, which are characterized by their acidic nature and presence in secretory vesicles of neurons and endocrine cells throughout the body. The protein structure contains multiple single and paired basic residues that serve as cleavage sites for prohormone convertases, enabling the generation of diverse bioactive peptides under specific physiological conditions.
The proteolytic processing of chromogranin A exhibits organ-specific patterns, with different tissues producing distinct sets of derived peptides depending on their functional requirements and enzymatic profiles. For example, pancreastatin is found in pancreatic α cells but is absent from adrenal medulla chromaffin cells, indicating tissue-specific processing mechanisms. The prohormone convertase PC2 has been specifically identified as a key enzyme in chromogranin A processing, with transfection studies demonstrating extensive proteolytic conversion resulting in significantly reduced levels of intact precursor protein and elevated levels of specific peptide fragments.
Structural Position of the 124-143 Fragment in Bovine CgA
The 124-143 fragment occupies a strategically important position within the bovine chromogranin A protein structure, corresponding to a region that exhibits both structural conservation and functional significance across species. This 20-amino acid sequence (SDEDSDGDRPQASPGLGPGP) is located in the central portion of the chromogranin A molecule and contains specific structural features that contribute to its biological activity. The fragment's position within the larger protein places it in a region susceptible to proteolytic cleavage by calcium-dependent mechanisms, facilitating its liberation as an active peptide under appropriate physiological conditions.
Comparative sequence analysis reveals that the bovine chromostatin sequence shows 45% conservation with human sequences, 30% with porcine sequences, and 30% with rat sequences, indicating significant evolutionary pressure to maintain key structural elements. Within the 124-143 fragment, there exists a highly conserved region composed of two neighboring amino acid groups separated by a variable residue: a first group containing aspartic acid and glycine, followed by a second group of four residues (arginine-proline-glutamine-alanine). This conserved region exhibits structural characteristics reminiscent of a calcium-binding pocket similar to the E-F hand loop region found in calcium-binding proteins, suggesting potential metal ion coordination capabilities that may influence the peptide's biological activity.
The molecular structure of the 124-143 fragment demonstrates distinct physicochemical properties that contribute to its functional characteristics. The peptide has a molecular formula of C78H120N24O35 and a molecular weight of 1953.93 daltons, reflecting its complex amino acid composition. The N-terminal portion of the fragment is predominantly hydrophilic, containing multiple charged residues including aspartic acid and glutamic acid, while the C-terminal region exhibits more hydrophobic characteristics with glycine and proline residues. This amphipathic nature likely influences the peptide's interaction with cellular membranes and receptors, contributing to its ability to modulate calcium fluxes and cellular secretory responses.
The structural position of the 124-143 fragment within the bovine chromogranin A gene corresponds to a region located on the 5' side of exon 6, distinct from other bioactive peptides such as pancreastatin, which straddles the 3' terminus of exon 6 and the 5' terminus of exon 7. This differential genomic localization supports the concept of distinct functional roles for different chromogranin A-derived peptides and provides insight into the evolutionary organization of the chromogranin A gene structure. The specific positioning of cleavage sites flanking the 124-143 fragment enables its selective liberation through endoproteinase Lys-C activity, which cleaves specifically at lysine-glutamic acid bonds while leaving proline-lysine bonds intact.
Properties
CAS No. |
133633-11-1 |
|---|---|
Molecular Formula |
C78H120N24O35 |
Molecular Weight |
1953.951 |
InChI |
InChI=1S/C78H120N24O35/c1-35(2)23-41(64(123)86-30-55(109)99-19-5-10-48(99)72(131)87-31-56(110)100-20-8-13-51(100)77(136)137)89-54(108)29-85-73(132)49-11-6-21-101(49)76(135)47(34-105)98-62(121)36(3)88-66(125)38(14-16-52(80)106)92-74(133)50-12-7-22-102(50)75(134)40(9-4-18-83-78(81)82)93-68(127)43(25-59(115)116)90-53(107)28-84-65(124)42(24-58(113)114)95-71(130)46(33-104)97-70(129)45(27-61(119)120)96-67(126)39(15-17-57(111)112)91-69(128)44(26-60(117)118)94-63(122)37(79)32-103/h35-51,103-105H,4-34,79H2,1-3H3,(H2,80,106)(H,84,124)(H,85,132)(H,86,123)(H,87,131)(H,88,125)(H,89,108)(H,90,107)(H,91,128)(H,92,133)(H,93,127)(H,94,122)(H,95,130)(H,96,126)(H,97,129)(H,98,121)(H,111,112)(H,113,114)(H,115,116)(H,117,118)(H,119,120)(H,136,137)(H4,81,82,83)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1 |
InChI Key |
FKWODCKMWMFWHE-IZIWSLEDSA-N |
SMILES |
CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)O)NC(=O)CNC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the most widely used method for producing Chromogranin A (124-143) (Bovine) in laboratory and commercial settings. The process involves sequential coupling of protected amino acids to a resin-bound chain, followed by cleavage and purification.
Stepwise Protocol:
-
Resin Selection : A Wang or Rink amide resin is typically used to anchor the C-terminal proline residue.
-
Deprotection and Coupling :
-
Final Cleavage : The peptide-resin is treated with a trifluoroacetic acid (TFA)-based cocktail (e.g., TFA:HO:triisopropylsilane, 95:2.5:2.5) to release the peptide and remove side-chain protections.
-
Purification : Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile/water gradients achieves >98% purity.
Optimization Challenges:
-
Coupling Efficiency : The aspartic acid-rich sequence (positions 2, 4, 6, and 8) increases risk of aspartimide formation, necessitating low-temperature (0–4°C) coupling and the use of additives like 1-hydroxy-7-azabenzotriazole (HOAt).
-
Aggregation : The glycine-proline repeats (positions 15–20) promote β-sheet formation, requiring chaotropic agents (e.g., 6 M guanidine HCl) in the coupling mix.
| Parameter | Specification |
|---|---|
| Purity | ≥98% (HPLC) |
| Price | $1.00–$5.00 per gram |
| Scale | 1 g to 10 kg batches |
| Turnaround Time | 2–4 weeks |
Enzymatic Processing of Native Chromogranin A
Extraction from Bovine Tissues
Chromogranin A (124-143) can be isolated from bovine adrenal medulla or neuroendocrine tissues through proteolytic processing of full-length CgA.
Protocol:
Yield and Purity Data:
| Enzyme | Cleavage Site | Yield (%) | Purity (%) |
|---|---|---|---|
| PC1/3 | Arg-Arg | 65–70 | 85–90 |
| Cathepsin L | Leu-Ser | 50–55 | 75–80 |
Post-Translational Modifications
Bovine Chromogranin A (124-143) undergoes phosphorylation and O-glycosylation, which influence its bioactivity and stability. Mass spectrometry analyses reveal:
Analytical Characterization
Quality Control Metrics
Critical parameters for validating synthetic and native Chromogranin A (124-143) include:
Chemical Reactions Analysis
Types of Reactions: Chromogranin A (124-143) (Bovine) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the peptide for specific research applications .
Common Reagents and Conditions: Common reagents used in the chemical modification of Chromogranin A (124-143) (Bovine) include oxidizing agents such as hydrogen peroxide, reducing agents such as dithiothreitol, and substitution reagents such as alkyl halides. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved .
Major Products Formed: The major products formed from these reactions depend on the specific modifications being made. For example, oxidation reactions may result in the formation of disulfide bonds, while reduction reactions may break these bonds. Substitution reactions can introduce new functional groups into the peptide .
Scientific Research Applications
Chromogranin A (124-143) (Bovine) has a wide range of scientific research applications. In chemistry, it is used as a model peptide for studying protein folding and stability. In biology, it is used to investigate the roles of Chromogranin A and its derived peptides in various physiological processes, such as hormone secretion and immune response . In medicine, Chromogranin A and its fragments are used as biomarkers for diagnosing and monitoring neuroendocrine tumors . In industry, the peptide is used in the development of diagnostic assays and therapeutic agents .
Mechanism of Action
The mechanism of action of Chromogranin A (124-143) (Bovine) involves its interaction with specific molecular targets and pathways. This interaction involves the binding of catestatin to the nicotinic cholinergic receptor, which blocks the receptor’s activity and prevents the release of catecholamines .
Comparison with Similar Compounds
Other Chromogranin A-Derived Peptides
Chromogranin A undergoes proteolytic processing to generate bioactive peptides. Key fragments compared to Chromogranin A (124–143) include:
Key Findings :
- Chromostatin-20 (124–143) and catestatin (344–364) exhibit opposing roles: the former inhibits catecholamine secretion, while the latter enhances it under stress .
- Dibasic cleavage sites (e.g., Arg365-Arg366) are critical for generating GE25 and other fragments, suggesting region-specific processing mechanisms .
Chromogranin B (CGB)
Chromogranin B (CGB), a paralog of CgA, shares structural similarities but differs functionally:
Key Findings :
Cross-Species Comparison
Chromogranin A (124–143) is bovine-specific, but homologous regions exist in other species:
Key Findings :
- Bovine and human CgA share identical N-terminal sequences but diverge in C-terminal processing, leading to species-specific bioactive peptides .
Structural and Analytical Considerations
- Molecular Weight: The theoretical molecular weight of Chromogranin A (124–143) is 1,953.97 Da , but like full-length CgA, it migrates anomalously on SDS-PAGE due to acidic residues and glycosylation .
- Chromatographic Behavior : Similar to other CgA fragments, chromostatin-20 can be resolved using affinity chromatography or HPLC, though its hydrophilicity necessitates optimized solvent systems .
Biological Activity
Chromogranin A (CgA) is a glycoprotein that serves as a precursor for several biologically active peptides, including chromostatin, which comprises the amino acid sequence from residues 124 to 143. This fragment has garnered attention due to its various biological activities, particularly in the context of neuroendocrine functions, cardiovascular regulation, and immune responses. This article delves into the biological activity of bovine CgA (124-143), presenting data from diverse studies and highlighting its implications in health and disease.
Structure and Processing of Chromogranin A
Chromogranin A is synthesized in neuroendocrine cells and is known for its role in the formation of secretory granules. The full-length CgA protein consists of 439 amino acids, and it undergoes proteolytic cleavage to yield several active peptides, including chromostatin (CgA 124-143). This specific fragment is notable for its inhibitory effects on various cellular processes, including hormone secretion and cell adhesion.
Biological Functions
1. Inhibition of Hormone Secretion
Chromostatin has been shown to inhibit the secretion of catecholamines from adrenal medullary cells. This action suggests a regulatory role in the stress response and metabolic processes. The mechanism involves interaction with specific receptors that modulate exocytosis, thereby influencing hormone release dynamics .
2. Modulation of Cell Adhesion
Research indicates that CgA fragments, including chromostatin, can affect cell adhesion properties. This activity may have implications in cancer metastasis, where altered cell adhesion can facilitate tumor spread. Chromostatin appears to enhance cell adhesion in certain contexts while inhibiting it in others, demonstrating its dual role depending on the cellular environment .
3. Cardiovascular Effects
Chromostatin has been implicated in cardiovascular health through its vasoinhibitory properties. Studies have shown that CgA-derived peptides can modulate vascular tone and endothelial function. For instance, vasostatin-1 (another CgA fragment) enhances endothelial barrier function and exerts antiangiogenic effects, while chromostatin may counteract these actions under specific conditions .
Table 1: Summary of Biological Activities of Chromogranin A Fragments
| Fragment | Biological Activity | Reference |
|---|---|---|
| Chromostatin | Inhibits catecholamine secretion | |
| Vasostatin-1 | Enhances endothelial function | |
| Catestatin | Antihypertensive effects | |
| Serpinin | Proadrenergic effects |
Case Studies
Case Study 1: Neuroendocrine Tumors
In patients with neuroendocrine tumors (NETs), elevated levels of CgA and its fragments correlate with disease progression and prognosis. A study involving 102 GEP-NET patients found that higher baseline CgA levels were associated with worse overall survival rates . The predictive value of CgA levels emphasizes its potential utility as a biomarker for monitoring disease status.
Case Study 2: Cardiovascular Health
Research on animal models has demonstrated that the administration of CgA-derived peptides can lead to improvements in cardiac function and reductions in hypertension . These findings suggest that manipulating CgA levels or its fragments could offer therapeutic avenues for managing cardiovascular diseases.
Q & A
Q. What gaps exist in the current literature on Chromogranin A (124-143) (Bovine), and how can they be addressed?
- Methodological Answer : Systematic reviews using PICO frameworks identify understudied areas (e.g., tissue-specific proteolysis). Prioritize studies on post-translational modifications (e.g., phosphorylation at Ser-135) using phosphoproteomics. Design longitudinal studies to assess stability under physiological conditions (pH 7.4, 37°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
